

# Tameridone: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tameridone**

Cat. No.: **B1681230**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tameridone**, also known by its code name R51163, is a piperidine derivative that has been investigated for its sedative and tranquilizing properties, primarily in veterinary medicine.[1][2] This technical guide provides a comprehensive overview of the available scientific information on **Tameridone**, focusing on its chemical structure, properties, and pharmacological profile. Due to the limited publicly available data, this document synthesizes information from preclinical studies and chemical databases to serve as a foundational resource for further research and development.

## Chemical Structure and Properties

**Tameridone** is chemically designated as 7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Its structure integrates a xanthine core, similar to caffeine and theophylline, with an indolylpiperidine moiety.

Table 1: Chemical and Physical Properties of **Tameridone**

| Property          | Value                                                                                | Source  |
|-------------------|--------------------------------------------------------------------------------------|---------|
| IUPAC Name        | 7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | PubChem |
| Synonyms          | R51163, Tameridonum                                                                  | PubChem |
| CAS Number        | 102144-78-5                                                                          | PubChem |
| Molecular Formula | C22H26N6O2                                                                           | PubChem |
| Molecular Weight  | 406.48 g/mol                                                                         | PubChem |
| XLogP3            | 2.5                                                                                  | PubChem |
| Melting Point     | Data not available                                                                   | -       |
| Boiling Point     | Data not available                                                                   | -       |
| Solubility        | Data not available                                                                   | -       |

## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Tameridone** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route can be conceptualized.

## Conceptual Synthesis Workflow

A potential synthetic approach would likely involve a convergent synthesis strategy.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Tameridone**.

## Pharmacological Profile

**Tameridone** is characterized as a serotonin antagonist and a sedative.<sup>[1]</sup> Its primary mechanism of action is believed to be the blockade of serotonin receptors, leading to its tranquilizing effects.

## Mechanism of Action

The sedative properties of **Tameridone** are attributed to its antagonism of serotonin receptors in the central nervous system. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in the regulation of mood, anxiety, and wakefulness. By blocking specific serotonin receptors, **Tameridone** likely modulates serotonergic neurotransmission, resulting in a state of calmness and reduced reactivity to external stimuli. The specific subtypes of serotonin receptors that **Tameridone** has the highest affinity for have not been fully elucidated in publicly available literature.

## Preclinical Studies

A notable preclinical study investigated the effects of **Tameridone** (R51163) as a sedative for handling and transporting plains bison and wapiti.

### Experimental Protocol: Sedation Study in Bison and Wapiti

- Subjects: Forty captive wapiti (*Cervus elaphus*) and thirty-two bison (*Bison bison bison*).
- Treatment: Animals were administered **Tameridone** (R51163) via injection at doses of 0.1, 0.2, or 0.3 mg/kg.
- Observation Period: Animals were observed for 72 hours post-administration.
- Parameters Monitored: Behavioral changes (e.g., hyperactivity, aggression, milling, ataxia), consciousness, response to stimuli, respiratory rate, and heart rate.

Table 2: Summary of Preclinical Findings for **Tameridone** (R51163)

| Species | Dose (mg/kg)  | Behavioral Effects                                                                                                                                                 | Physiological Effects                             |
|---------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Wapiti  | 0.1, 0.2, 0.3 | Hyperactivity, aggression, milling behavior.                                                                                                                       | Increased respiratory rate, increased heart rate. |
| Bison   | 0.1, 0.2, 0.3 | Generally calmer than wapiti, some milling behavior. Males exhibited more pronounced ataxia and were often in sternal or lateral recumbency with slower responses. | Increased respiratory rate.                       |

Source: R51163 as a sedative for handling and transporting plains bison and wapiti.[\[2\]](#)

## Signaling Pathways

While the precise downstream signaling cascades affected by **Tameridone**'s antagonism of serotonin receptors are not detailed in available literature, a general understanding can be inferred from the known mechanisms of serotonin receptor signaling. Many serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various intracellular signaling pathways.

## Hypothesized Signaling Pathway Modulation

The blockade of a specific serotonin receptor subtype by **Tameridone** would prevent the endogenous ligand, serotonin, from binding and initiating its characteristic downstream signaling. For example, if **Tameridone** antagonizes a Gq-coupled serotonin receptor, it would inhibit the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation. Conversely, if it targets a Gi-coupled receptor, it would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels.



[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway modulation by **Tameridone**.

## Future Directions

The existing data on **Tameridone** provides a foundation for its potential utility as a sedative. However, significant gaps in knowledge remain. Future research should focus on:

- Elucidation of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is crucial for formulation development.
- Optimization of Synthesis: Development and validation of a scalable and efficient synthetic route.
- Pharmacodynamic Studies: Comprehensive receptor binding assays to determine the affinity of **Tameridone** for a wide range of neurotransmitter receptors, particularly the different serotonin receptor subtypes.
- Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of **Tameridone**.
- Toxicology Studies: A thorough evaluation of the safety profile of **Tameridone** in relevant animal models.

## Conclusion

**Tameridone** is a serotonin antagonist with demonstrated sedative effects in preclinical animal models. Its unique chemical structure presents an interesting scaffold for the development of novel CNS-acting agents. Further in-depth research is warranted to fully characterize its pharmacological and toxicological profile and to explore its potential therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R51163 as a sedative for handling and transporting plains bison and wapiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tameridone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681230#tameridone-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)